The synthesis of BI 01383298 involves several strategic steps to ensure purity and efficacy:
The industrial scale-up of this synthesis follows similar methodologies but incorporates automated systems for efficiency and consistency in quality control measures.
BI 01383298 has a complex molecular structure that can be represented by its InChI (International Chemical Identifier) string:
The molecular formula for BI 01383298 is , which indicates a large and complex structure that contributes to its biological activity.
BI 01383298 participates in various chemical reactions, primarily focusing on its interaction with biological targets:
These reactions are critical for modifying the compound for enhanced selectivity and potency against its target transporter.
BI 01383298 functions by selectively inhibiting the sodium-coupled citrate transporter. This transporter plays a vital role in cellular uptake of citrate, which is essential for various metabolic processes including energy production and fatty acid synthesis.
The inhibition of this transporter by BI 01383298 leads to decreased citrate levels within cells, consequently disrupting metabolic pathways that are often upregulated in cancer cells. The compound's mechanism has been characterized using kinetic models which demonstrate its competitive inhibition profile against citrate uptake .
BI 01383298 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are employed to confirm these properties during synthesis .
BI 01383298 has significant potential applications in scientific research, particularly in the fields of:
SLC13A5 is a plasma membrane transporter that mediates sodium-dependent uptake of citrate into cells. Its expression exhibits significant tissue specificity, with highest levels in the liver, brain, testes, and mineralizing tissues like bones and teeth. This restricted expression pattern underlies its tissue-specific pathophysiological roles [1] [8].
In hepatic metabolism, SLC13A5 facilitates citrate uptake that serves as a critical precursor for cytosolic acetyl-CoA production, fueling de novo lipogenesis (DNL) and very low-density lipoprotein (VLDL) synthesis. Elevated SLC13A5 activity and expression are associated with non-alcoholic fatty liver disease (NAFLD) progression. Clinical evidence demonstrates that hepatic SLC13A5 expression positively correlates with both body fat and liver fat content in NAFLD patients, establishing it as a key contributor to hepatic steatosis [4] [9].
Within the central nervous system, SLC13A5 maintains cerebral citrate homeostasis at the blood-brain barrier and in neurons. Over 40 naturally occurring loss-of-function mutations in the SLC13A5 gene cause severe neurological impairment characterized by early infantile epileptic encephalopathy, developmental delay, motor and cognitive impairment, and distinctive tooth enamel defects. The pathophysiological mechanisms involve disrupted neuronal energy metabolism and impaired chelation of divalent cations like zinc, which can trigger neuronal hyperexcitability and excitotoxicity [1] [5].
SLC13A5 plays a surprisingly pivotal role in skeletal mineralization, where citrate constitutes approximately 1-5% of bone by weight. The transporter facilitates citrate incorporation into the hydroxyapatite matrix during osteoblast-mediated mineralization. Children with SLC13A5 deficiency mutations consistently exhibit dental hypoplasia and enamel defects, while murine studies confirm that genetic ablation of Slc13a5 causes defects in bone and tooth mineralization. This occurs due to abnormal hydroxyapatite nanocrystal structure when citrate incorporation is deficient, compromising biomechanical properties [8].
Table 1: Pathological Conditions Associated with SLC13A5 Dysfunction
Pathological Condition | Manifestations | Proposed Mechanism |
---|---|---|
SLC13A5 Deficiency Disorder | Early infantile epileptic encephalopathy, developmental delay, tooth hypoplasia | Disrupted neuronal citrate metabolism, impaired Zn²⁺ chelation, abnormal mineralization |
Hepatic Steatosis (NAFLD/NASH) | Increased hepatic lipid accumulation, insulin resistance | Enhanced citrate-derived acetyl-CoA for de novo lipogenesis |
Metabolic Bone Disease | Reduced bone density, abnormal hydroxyapatite structure, enamel defects | Impaired citrate incorporation into mineral matrix |
Progeria-like Phenotypes (Overexpression) | Premature aging, osteoporosis, skin pathologies | ER stress from excessive acetyl-CoA flux into secretory pathway |
The transport kinetics of SLC13A5 reveal striking species-specific differences that profoundly impact inhibitor development and translational research. Human NaCT functions as a low-affinity, high-capacity transporter (KM ≈ 600-5000 μM), whereas rodent orthologs are high-affinity, low-capacity transporters (KM ≈ 20-40 μM). This divergence is particularly relevant given physiological plasma citrate concentrations of approximately 150-200 μM. Consequently, human NaCT operates well below saturation, allowing increased citrate uptake with rising plasma concentrations, while rodent transporters function near saturation. These biochemical differences necessitate careful interpretation of preclinical data [1] [3].
BI 01383298 demonstrates remarkable species specificity, potently inhibiting human NaCT (IC₅₀ ≈ 100 nM) while showing negligible activity against murine Slc13a5. Molecular modeling studies attribute this selectivity to divergent substrate-binding pockets between human and rodent transporters, particularly at residues governing inhibitor interaction. This selectivity presents challenges for traditional rodent toxicology studies but offers advantages for targeted human therapy [2] [6].
Metabolically, exogenous citrate import via SLC13A5 assumes critical importance under nutrient-limited conditions. Isotope tracing studies (¹³C) reveal that during hypoxia or glutamine deprivation—states where mitochondrial citrate production is compromised—extracellular citrate becomes a major anaplerotic source replenishing the tricarboxylic acid (TCA) cycle. In hepatocellular carcinoma cells, citrate uptake substantially contributes to de novo lipogenesis specifically under hypoxic conditions when reductive carboxylation predominates. This metabolic flexibility supports cancer cell proliferation in nutrient-poor microenvironments [4].
Furthermore, SLC13A5-mediated citrate transport provides cytoprotective functions against metal ion toxicity. Zinc (Zn²⁺) sequestration by citrate forms a poorly permeable complex that mitigates Zn²⁺-induced cytotoxicity in neuronal models. This chelation mechanism represents a critical protective pathway against excitotoxicity in the brain, where zinc release during synaptic transmission can reach neurotoxic concentrations if inadequately buffered [4].
Table 2: Comparative Transport Kinetics of SLC13A5 Across Species
Characteristic | Human NaCT | Mouse NaCT | Functional Implications |
---|---|---|---|
Citrate Affinity (KM) | 600-5000 μM | 20-40 μM | Human transporter unsaturated at physiological plasma citrate (150-200 μM) |
Transport Capacity | High-capacity | Low-capacity | Humans have greater capacity for hepatic citrate uptake |
Lithium Sensitivity | Activated by Li⁺ | Inhibited by Li⁺ | Differential drug interactions |
BI 01383298 Sensitivity | IC₅₀ ≈ 100 nM | No significant inhibition | Species-specific therapeutic targeting |
Expression Pattern | Highest in liver > brain > testes | Highest in brain > testes > liver | Differential tissue vulnerability in disease |
The compelling metabolic rationale for SLC13A5 inhibition stems from its position at the intersection of multiple disease-relevant pathways. By limiting cellular citrate uptake, inhibitors can simultaneously modulate lipogenesis, gluconeogenesis, and inflammation—key pathological processes in metabolic diseases. Genomic evidence from Mendelian randomization studies supports this therapeutic strategy, showing that genetic variants mimicking SLC13A5 inhibition associate with improved glomerular filtration rate and reduced blood urea nitrogen, suggesting renal protective effects [9].
BI 01383298 exhibits a distinct pharmacological profile characterized by irreversible, non-competitive inhibition of human NaCT. This mechanism differs fundamentally from earlier inhibitors like PF-06649298, which function as competitive substrates. With an IC₅₀ of approximately 100 nM against the constitutively expressed transporter in HepG2 cells and ectopically expressed human NaCT in HEK293 cells, BI 01383298 represents the most potent inhibitor reported to date for this target. This high potency translates to functional effects, including significant reduction in hepatocellular carcinoma cell proliferation following exposure [2] [6].
The therapeutic applications for BI 01383298 span multiple organ systems and disease processes:
Metabolic Disorders: In NAFLD/NASH models, SLC13A5 inhibition reduces hepatic steatosis by limiting citrate availability for cytosolic ATP-citrate lyase (ACLY), thereby decreasing malonyl-CoA production. This simultaneously suppresses de novo lipogenesis while promoting fatty acid oxidation through reduced carnitine palmitoyltransferase-1 (CPT1) inhibition [4] [9].
Epilepsy Management: While complete SLC13A5 deficiency causes epilepsy, partial inhibition may rebalance neuronal excitability by modulating citrate-chelatable zinc pools. This represents a delicate therapeutic balancing act requiring precise dosing to avoid exacerbating seizures while correcting network hyperexcitability [1] [5].
Bone Mineralization Disorders: By modulating systemic citrate availability, inhibitors could potentially influence bone mineralization dynamics. This approach might offer advantages over oral citrate supplementation, which carries gastrointestinal tolerability issues and variable bioavailability [8].
Cancer Metabolism: The dependency of certain tumors on exogenous citrate under nutrient stress positions SLC13A5 inhibition as an anti-metastatic strategy. Preclinical evidence demonstrates that SLC13A5 silencing suppresses hepatocellular carcinoma growth by restricting citrate availability in the tumor microenvironment [4].
Table 3: Preclinical Evidence Supporting Therapeutic Applications of BI 01383298
Therapeutic Area | Experimental Model | Key Findings | Proposed Mechanism |
---|---|---|---|
Hepatic Steatosis | High-fat diet murine models | Reduced hepatic lipid accumulation, improved insulin sensitivity | Suppressed DNL through reduced acetyl-CoA availability |
Epilepsy Pathophysiology | Cortical neuron cultures | Protection against Zn²⁺-induced excitotoxicity | Enhanced citrate-Zn²⁺ chelation capacity |
Cancer Metabolism | Hepatocellular carcinoma (HepG2) cells | Decreased cell proliferation under hypoxia/glutamine deprivation | Reduced anaplerosis and lipogenesis from extracellular citrate |
Renal Protection | Mendelian randomization in human cohorts | Higher eGFR, lower BUN | Systemic citrate elevation improving renal metabolism |
Bone Mineralization | Osteoblast differentiation models | Modulated mineral incorporation | Regulation of citrate availability for hydroxyapatite formation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7